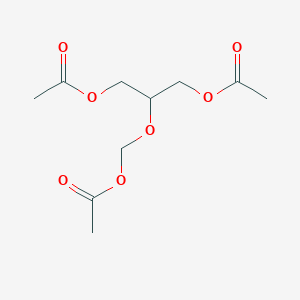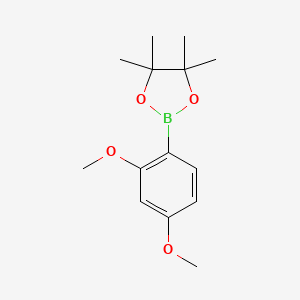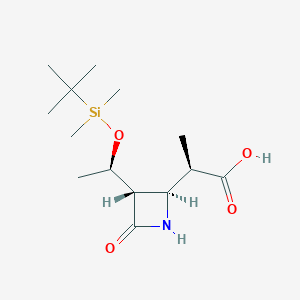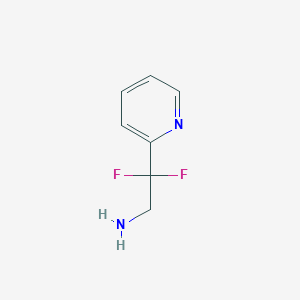
1,4-Dimethyl-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Studies
- Crystallographic Analysis: 1,4-Dimethyl-2-(trifluoromethyl)benzene has been utilized in crystallography. For example, its derivatives like 1,4-dimethyl-2-(4-(methyl-sulfonyl)styryl)benzene have been structurally determined using X-ray diffraction, highlighting its utility in understanding molecular configurations and intermolecular interactions (Qian et al., 2012).
Catalytic and Synthetic Chemistry
- Catalysis and Chemical Transformations: This compound plays a role in catalytic processes. It's involved in reactions like the transformation of 2-butyne into diene and dendralene motifs, demonstrating its applicability in producing varied chemical structures (Andrés et al., 2022).
- Synthesis of Trifluoromethyl Ethers: It serves as an effective source for SN2 reactions in the formation of trifluoromethyl ethers, showcasing its role in synthesizing specific chemical groups (Duran-Camacho et al., 2021).
Material Science and Polymer Chemistry
- Polymer Chemistry: In the field of polymer chemistry, derivatives of 1,4-Dimethyl-2-(trifluoromethyl)benzene are used in the synthesis of novel polymers with specific properties like high glass-transition temperatures and organosolubility (Huang et al., 2007).
Pharmaceutical and Organic Chemistry
- Organic Synthesis: It's utilized in organic synthesis, for instance, in the preparation of ionic liquid-benzene mixtures, which are crucial in understanding the interactions and structures of these mixtures (Deetlefs et al., 2005).
- Medicinal Chemistry Applications: This compound finds applications in medicinal chemistry, such as in the synthesis and characterization of novel fluorine-containing compounds, which are important in the development of new pharmaceuticals (Xin-hai, 2010).
Optical and Electronic Materials
- Optical Materials: It's used in the synthesis of compounds for optical materials. Derivatives of 1,4-Dimethyl-2-(trifluoromethyl)benzene, like di-(1-Ar-o-carboran-2-yl)benzene, have been studied for their charge transfer properties, which are vital for the development of new optical materials (Bae et al., 2014).
Environmental Chemistry
- Sensing and Environmental Monitoring: Compounds derived from 1,4-Dimethyl-2-(trifluoromethyl)benzene have been used in environmental monitoring, such as in the selective sensing and capture of picric acid, demonstrating its utility in detecting environmental pollutants (Vishnoi et al., 2015).
Eigenschaften
IUPAC Name |
1,4-dimethyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-3-4-7(2)8(5-6)9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKQFBGCNQAHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438151 | |
| Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-2-(trifluoromethyl)benzene | |
CAS RN |
84796-70-3 | |
| Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)
![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)
![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)


![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)